molecular formula C15H14N2O B13901460 2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile

2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile

Cat. No.: B13901460
M. Wt: 238.28 g/mol
InChI Key: JAECQEIXZXOOKJ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles It is characterized by the presence of a hydroxyl group, an isopropyl group, and a phenyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile typically involves multicomponent coupling reactions (MCRs). These reactions are advantageous as they allow the formation of multiple bonds in a single operation, making the process more efficient and environmentally friendly . One common method involves the condensation of malononitrile, 4-methylpentan-2-one, aryl carboxaldehyde, and ammonium acetate in ethanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of MCRs can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, affecting enzyme function and metabolic pathways .

Comparison with Similar Compounds

  • 2-Hydroxy-6-isopropylnicotinonitrile
  • 4-Phenylnicotinonitrile
  • 2-Hydroxy-4-phenylnicotinonitrile

Comparison: 2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile is unique due to the presence of both the isopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-oxo-4-phenyl-6-propan-2-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C15H14N2O/c1-10(2)14-8-12(11-6-4-3-5-7-11)13(9-16)15(18)17-14/h3-8,10H,1-2H3,(H,17,18)

InChI Key

JAECQEIXZXOOKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=O)N1)C#N)C2=CC=CC=C2

Origin of Product

United States

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